molecular formula C7H9F3O3 B8211072 Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate

Cat. No.: B8211072
M. Wt: 198.14 g/mol
InChI Key: JDZIDJSYYNHMPE-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclobutane ring, which is further connected to a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethoxyborane (CF3OBH2) as a reagent, which reacts with cyclobutane carboxylate esters in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
  • Methyl 3-(trifluoromethyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and overall reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)4-2-5(3-4)13-7(8,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZIDJSYYNHMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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